molecular formula C7H7BrO2S B6266522 2-(5-bromothiophen-3-yl)-1,3-dioxolane CAS No. 79757-69-0

2-(5-bromothiophen-3-yl)-1,3-dioxolane

Cat. No.: B6266522
CAS No.: 79757-69-0
M. Wt: 235.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-bromothiophen-3-yl)-1,3-dioxolane is an organic compound that features a brominated thiophene ring fused with a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromothiophen-3-yl)-1,3-dioxolane typically involves the bromination of thiophene followed by the formation of the dioxolane ring. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated thiophene is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for bromination and ring formation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromothiophen-3-yl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding thiophene derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophene derivatives.

    Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

    Reduction Reactions: Products include de-brominated thiophene derivatives.

Scientific Research Applications

2-(5-bromothiophen-3-yl)-1,3-dioxolane has several scientific research applications:

    Organic Electronics: It is used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Material Science: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(5-bromothiophen-3-yl)-1,3-dioxolane depends on its application. In organic electronics, it acts as a building block for conjugated polymers, facilitating charge transport and light emission. In pharmaceuticals, it may interact with biological targets through its thiophene and dioxolane moieties, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chlorothiophen-3-yl)-1,3-dioxolane
  • 2-(5-fluorothiophen-3-yl)-1,3-dioxolane
  • 2-(5-iodothiophen-3-yl)-1,3-dioxolane

Uniqueness

2-(5-bromothiophen-3-yl)-1,3-dioxolane is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

79757-69-0

Molecular Formula

C7H7BrO2S

Molecular Weight

235.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.